(1-Cyclobutyl-2,2,2-trifluoroethyl)(methyl)amine

Descripción general

Descripción

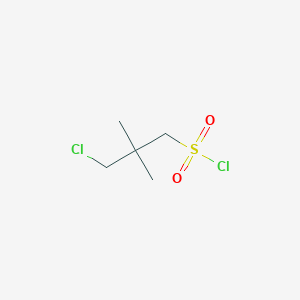

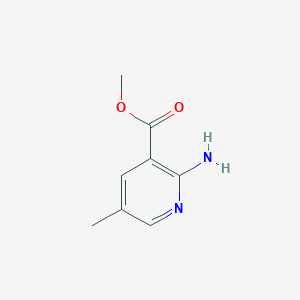

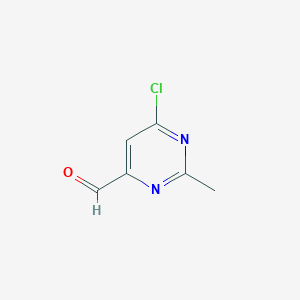

“(1-Cyclobutyl-2,2,2-trifluoroethyl)(methyl)amine” is a chemical compound with the molecular formula C7H12F3N . It has a molecular weight of 167.17 g/mol . This compound is not intended for human or veterinary use and is used for research purposes.

Molecular Structure Analysis

The molecular structure of “(1-Cyclobutyl-2,2,2-trifluoroethyl)(methyl)amine” consists of a cyclobutyl group, a trifluoroethyl group, and a methylamine group . The exact structure visualization is not provided in the search results.

Physical And Chemical Properties Analysis

“(1-Cyclobutyl-2,2,2-trifluoroethyl)(methyl)amine” has a molecular weight of 167.17 g/mol . The boiling point and other physical properties are not specified in the search results .

Aplicaciones Científicas De Investigación

Rh(II)-Catalyzed Chemoselective Oxidative Amination and Cyclization Cascade : A study conducted by Pan, Wei, and Shi (2017) in "Organic Letters" presented a Rh(II)-catalyzed chemoselective oxidative amination and cyclization cascade of 1-(arylethynyl)cycloalkyl)methyl sulfamates. This reaction involved a metallonitrene-initiated alkyne oxidation along with cyclopropyl ring expansion or alkoxyl moiety migration, yielding cyclobutane-fused or methylenecyclobutane-containing heterocycles (Pan, Wei, & Shi, 2017).

Intramolecular Amination of Nonclassical Cyclopropylmethyl Cation : Skvorcova, Grigorjeva, and Jirgensons (2017) in "Chemistry of Heterocyclic Compounds" reported on the intramolecular amination products of intermediate cyclobutyl or cyclopropylmethyl carbenium ion. This study highlighted the influence of substituents and solvent on the product ratio and the high diastereoselectivity of the amination of cyclobutyl carbenium ion (Skvorcova, Grigorjeva, & Jirgensons, 2017).

Synthesis and Antimicrobial Activity of Azetidine-2-One Derivatives : Noolvi, Agrawal, Patel, Badiger, Gaba, and Zambre (2014) in the "Arabian Journal of Chemistry" synthesized a series of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines and evaluated their antimicrobial and cytotoxic properties. This study is a notable example of the application of cyclobutylamine derivatives in medicinal chemistry (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).

Catalysis in Amination Reactions : Gajare, Toyota, Yoshifuji, and Ozawa (2004) in "Chemical Communications" used a diphosphinidenecyclobutene ligand in copper-catalysed amination reactions of halobenzenes with amines. This showcases the utility of cyclobutylamine derivatives in facilitating catalytic processes (Gajare, Toyota, Yoshifuji, & Ozawa, 2004).

Synthesis of Cyclobutyl Analogs of Adenosine and Guanosine : Boumchita, Legraverend, Bisagni, and Huel (1990) in the "Journal of Heterocyclic Chemistry" described the synthesis of 1-amino-3,3-bis(benzyloxymethyl)cyclobutane. This compound led to the creation of cyclobutyl analogs of adenosine and guanosine, important for understanding nucleoside analogs and their applications (Boumchita, Legraverend, Bisagni, & Huel, 1990).

Safety And Hazards

“(1-Cyclobutyl-2,2,2-trifluoroethyl)(methyl)amine” should be handled with care. It is recommended to keep the container tightly closed, protect it from moisture, and store it away from heat/sparks/open flames/hot surfaces . It should not be inhaled or come into contact with skin or eyes . Use of personal protective equipment is advised .

Propiedades

IUPAC Name |

1-cyclobutyl-2,2,2-trifluoro-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3N/c1-11-6(7(8,9)10)5-3-2-4-5/h5-6,11H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWYTKDIOFWAHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1CCC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Cyclobutyl-2,2,2-trifluoroethyl)(methyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Dimethyl-4-[2-(piperidin-4-yloxy)ethyl]morpholine](/img/structure/B1425847.png)

![8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1425867.png)